

Nilofabycin: A Comparative Analysis Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nilofabycin

Cat. No.: B1668466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibiotic **Nilofabycin** (formerly CG-400549) against standard-of-care antibiotics for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is compiled from preclinical studies to offer an objective overview of **Nilofabycin's** in vitro activity.

Executive Summary

Nilofabycin is an experimental antibiotic that inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the type II fatty acid synthesis (FASII) pathway in Staphylococcus aureus.^[1] This mechanism of action is distinct from many currently used anti-MRSA agents. In vitro studies have demonstrated **Nilofabycin's** potent activity against a broad range of clinical S. aureus isolates, including strains resistant to methicillin and other antibiotic classes. Notably, published data indicates that **Nilofabycin** exhibits lower Minimum Inhibitory Concentrations (MIC) compared to vancomycin and linezolid, suggesting potentially higher potency.

In Vitro Susceptibility

The in vitro activity of **Nilofabycin** and comparator agents against MRSA is summarized below. The data is derived from studies utilizing standardized methodologies from the Clinical and

Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Data

The following tables present the MIC50 and MIC90 values of **Nilofabacin**, Vancomycin, Linezolid, and Daptomycin against a large panel of MRSA isolates.

Table 1: Comparative MIC Values against 100 MRSA Strains[2]

Antibiotic	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Nilofabacin	0.06 - 1.0	0.25	0.25
Vancomycin	0.5 - 1.0	1.0	1.0
Linezolid	0.5 - 2.0	1.0	2.0
Daptomycin	0.25 - 4.0	0.5	1.0

Table 2: **Nilofabacin** MIC90 against a Larger Cohort of *S. aureus*[3]

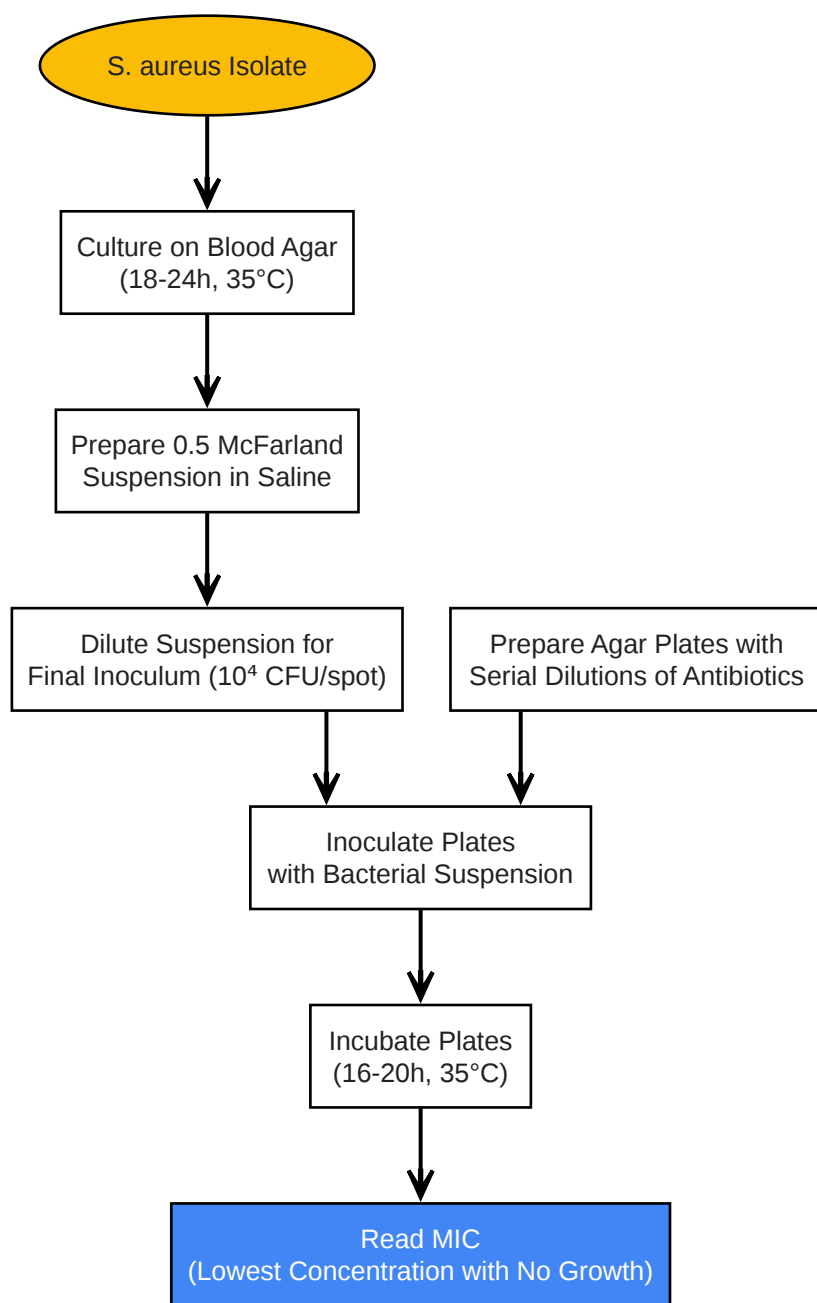
Organism	No. of Isolates	Nilofabacin MIC90 (mg/L)
<i>S. aureus</i> (all)	238	0.25
MSSA	69	0.25
MRSA	169	0.25

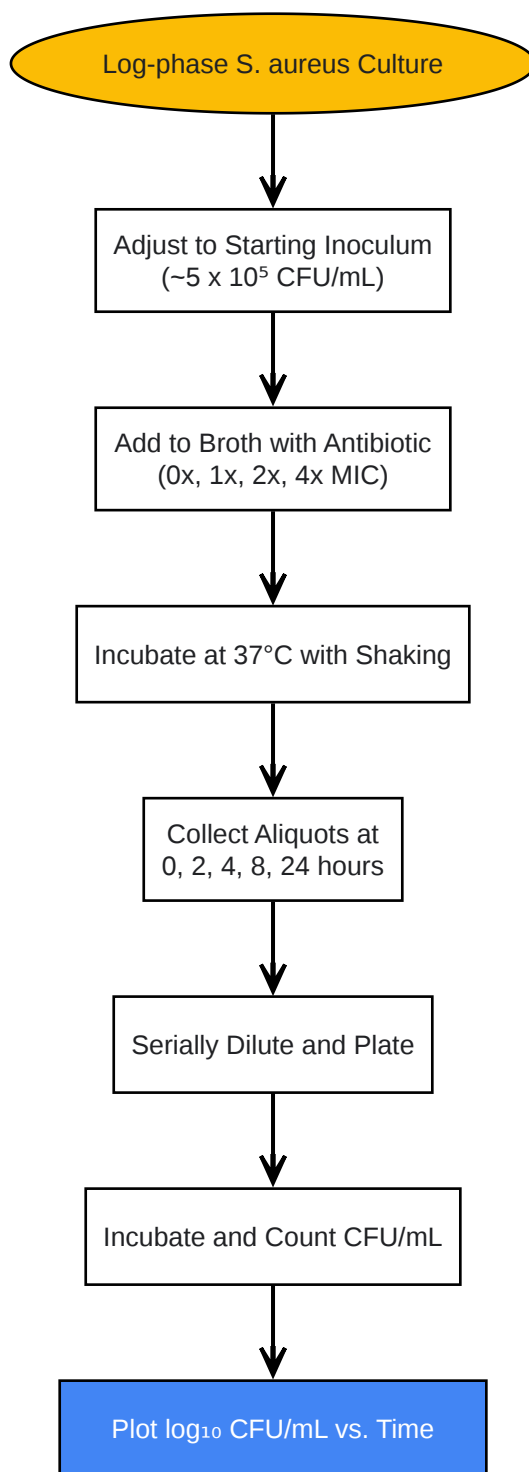
Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. In a study by Park et al. (2007), **Nilofabacin** demonstrated bacteriostatic activity against both methicillin-susceptible *S. aureus* (MSSA) and MRSA strains at concentrations of 1x, 2x, and 4x the MIC over a 24-hour period.[3][4]

Mechanism of Action: FabI Inhibition

Nilofabacin targets the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.^[1] This pathway is responsible for the elongation of fatty acid chains, which are crucial components of the bacterial cell membrane.^[5] By inhibiting FabI, **Nilofabacin** disrupts membrane integrity and ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the fatty acid synthesis pathway in humans, offering a selective target for antimicrobial therapy.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nilofabycin - Wikipedia [en.wikipedia.org]
- 2. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nilofabycin: A Comparative Analysis Against Methicillin-Resistant Staphylococcus aureus (MRSA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668466#nilofabycin-comparative-study-against-mrsa-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com